molecular formula C13H26N2O4 B570298 (S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate CAS No. 87694-50-6

(S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate

Cat. No.: B570298
CAS No.: 87694-50-6
M. Wt: 274.36 g/mol
InChI Key: IKRXSZUARJIXLZ-UHFFFAOYSA-N
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Description

(S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate is a compound that belongs to the class of carbamates Carbamates are widely used in organic synthesis, medicinal chemistry, and as protecting groups for amines

Preparation Methods

The synthesis of (S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate typically involves the protection of amine groups using carbamate functional groups. One common method is the use of tert-butyl chloroformate and an amine to form the carbamate. The reaction conditions often involve mild bases and solvents such as dichloromethane . Industrial production methods may involve the use of more scalable and efficient processes, such as continuous flow reactors, to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate involves the formation of stable carbamate linkages with target molecules. This interaction can modulate the activity of enzymes or receptors by altering their conformation or blocking active sites. The carbamate group can participate in hydrogen bonding and other non-covalent interactions, which contribute to its biological activity .

Comparison with Similar Compounds

Similar compounds to (S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate include:

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and stability compared to other carbamates.

Properties

IUPAC Name

tert-butyl N-[1-[methoxy(methyl)amino]-4-methyl-1-oxopentan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O4/c1-9(2)8-10(11(16)15(6)18-7)14-12(17)19-13(3,4)5/h9-10H,8H2,1-7H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRXSZUARJIXLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N(C)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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